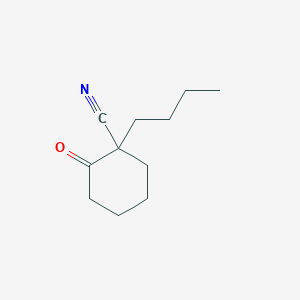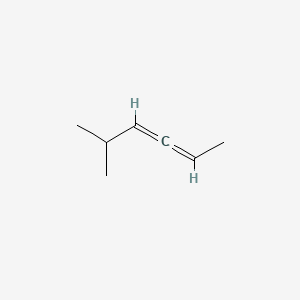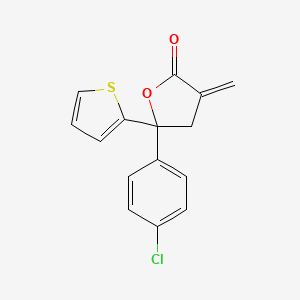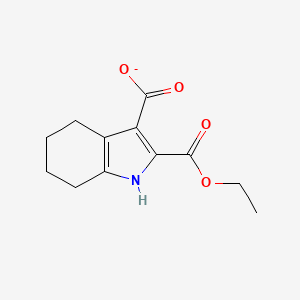![molecular formula C14H11N3O4S B14465964 Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- CAS No. 73155-21-2](/img/structure/B14465964.png)
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the reaction of alkenes with electrophilic nitrogen sources. One common method is the aziridination of alkenes using electrophilic nitrogen reagents such as iminoiodinanes or nitrene precursors . For the specific synthesis of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-, the reaction may involve the coupling of a suitable alkene with a 2,4-dinitrophenylthio-substituted amine under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of catalysts, temperature control, and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can undergo substitution reactions where the 2,4-dinitrophenylthio group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and dinitrophenylthio groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of bases or acids to facilitate the ring-opening or substitution processes .
Major Products Formed
The major products formed from the reactions of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield a variety of amine derivatives .
Scientific Research Applications
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent reactions. The presence of electron-withdrawing groups such as the 2,4-dinitrophenylthio group can activate the ring towards nucleophilic attack . The compound may interact with molecular targets such as enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl- is unique due to the presence of the 2,4-dinitrophenylthio and phenyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
73155-21-2 |
|---|---|
Molecular Formula |
C14H11N3O4S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfanyl-2-phenylaziridine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-6-7-14(12(8-11)17(20)21)22-15-9-13(15)10-4-2-1-3-5-10/h1-8,13H,9H2 |
InChI Key |
GQKFLKJGIRASBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


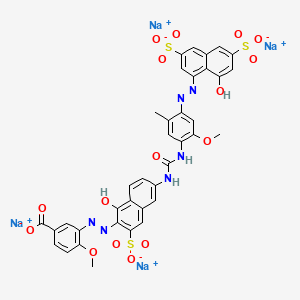
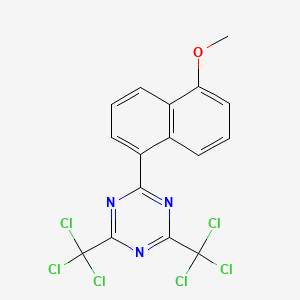
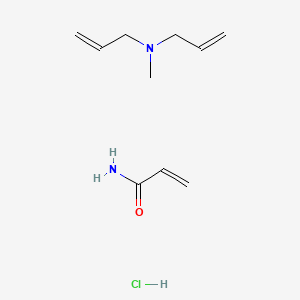

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
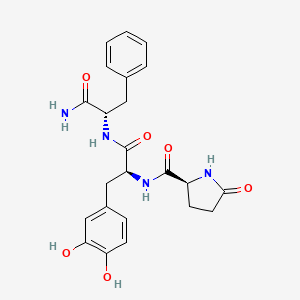
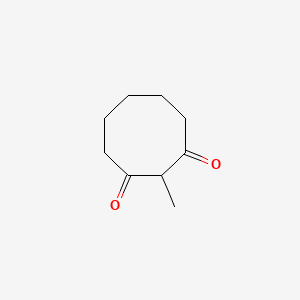
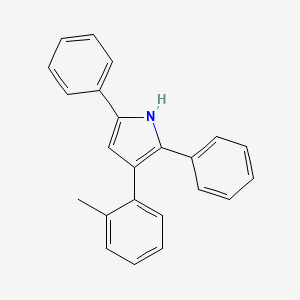
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
